molecular formula C13H19NO2 B11110864 1-[2-(Furan-2-yl)pyrrolidin-1-yl]-3-methylbutan-1-one

1-[2-(Furan-2-yl)pyrrolidin-1-yl]-3-methylbutan-1-one

Cat. No.: B11110864
M. Wt: 221.29 g/mol
InChI Key: NNBPHUIRXYFCSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(Furan-2-yl)pyrrolidin-1-yl]-3-methylbutan-1-one is a compound that features a pyrrolidine ring fused with a furan ring, connected to a butanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Furan-2-yl)pyrrolidin-1-yl]-3-methylbutan-1-one typically involves the construction of the pyrrolidine ring followed by the introduction of the furan moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a furan-containing aldehyde with a pyrrolidine derivative can yield the desired compound through a series of condensation and cyclization steps .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability, are often employed. Additionally, the use of catalysts and advanced purification methods like chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Furan-2-yl)pyrrolidin-1-yl]-3-methylbutan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include furan derivatives, alcohols, and substituted pyrrolidines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-[2-(Furan-2-yl)pyrrolidin-1-yl]-3-methylbutan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(Furan-2-yl)pyrrolidin-1-yl]-3-methylbutan-1-one involves its interaction with molecular targets through its furan and pyrrolidine moieties. These interactions can modulate various biological pathways, such as enzyme inhibition or receptor binding. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: 1-[2-(Furan-2-yl)pyrrolidin-1-yl]-3-methylbutan-1-one is unique due to the combination of the furan and pyrrolidine rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

1-[2-(furan-2-yl)pyrrolidin-1-yl]-3-methylbutan-1-one

InChI

InChI=1S/C13H19NO2/c1-10(2)9-13(15)14-7-3-5-11(14)12-6-4-8-16-12/h4,6,8,10-11H,3,5,7,9H2,1-2H3

InChI Key

NNBPHUIRXYFCSJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)N1CCCC1C2=CC=CO2

Origin of Product

United States

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